Ropidoxuridine

Description

This compound is an orally available 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue and prodrug of 5-iododeoxyuridine (IUdR), an iodinated analogue of deoxyuridine, with radiosensitizing activity. Upon oral administration, this compound (IPdR) is efficiently converted to idoxuridine (IUdR) by a hepatic aldehyde oxidase. In turn, IUdR is incorporated into DNA during replication, thereby sensitizing cells to ionizing radiation by increasing DNA strand breaks. Compared to IUdR, this compound is associated with a lower toxicity profile and improved anti-tumor activity.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a prodrug of 5-iodo-2'-deoxyuridine and a radiosensitizing agent; RN given refers to erythro-(D)-isomer; structure given in first source

See also: Idoxuridine (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

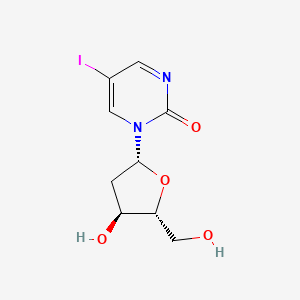

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXHOVKJAXCGJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239353 | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93265-81-7 | |

| Record name | IPdR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropidoxuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropidoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ropidoxuridine's Mechanism of Action in DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ropidoxuridine (IPdR) is a promising, orally administered prodrug of the radiosensitizer iododeoxyuridine (IUdR). Its mechanism of action is centered on the targeted incorporation of its active metabolite, IUdR, into the DNA of rapidly proliferating cancer cells. This guide provides an in-depth analysis of the molecular mechanisms by which this compound potentiates radiation-induced DNA damage, the key signaling pathways involved, and the experimental methodologies used to elucidate its effects. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive overview of its therapeutic potential.

Core Mechanism of Action

This compound is a halogenated pyrimidine analog that, after oral administration, is converted in the body to iododeoxyuridine (IUdR).[1][2] As a thymidine analog, IUdR is preferentially taken up by rapidly dividing cells, such as cancer cells, and incorporated into newly synthesized DNA in place of thymidine during the S-phase of the cell cycle.[3][4]

The key to its radiosensitizing effect lies in the presence of the iodine atom. When cells with IUdR-containing DNA are exposed to ionizing radiation, the iodine atom, which has a high atomic number, readily absorbs radiation energy. This leads to the emission of Auger electrons, which are low-energy electrons that deposit their energy locally, causing a high density of DNA damage in the immediate vicinity.[5] This process results in the formation of highly reactive uracil free radicals, which in turn induce a high frequency of DNA single-strand breaks (SSBs) and, most critically, lethal double-strand breaks (DSBs).[6] The resulting damage is more complex and difficult for the cell to repair compared to the damage caused by radiation alone, leading to enhanced cancer cell killing.[7]

Signaling Pathways in this compound-Induced DNA Damage

The extensive DNA double-strand breaks induced by the combination of IUdR and radiation trigger a robust DNA Damage Response (DDR). This complex signaling network is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

dot

References

- 1. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Ropidoxuridine: A Technical Guide to its Chemical Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropidoxuridine (IPdR) is an orally available, halogenated pyrimidine nucleoside analog that acts as a potent radiosensitizer. As a prodrug of 5-iododeoxyuridine (IUdR), this compound is converted in the body to its active form, which is then incorporated into the DNA of rapidly dividing cancer cells. This incorporation sensitizes the cells to the effects of radiation therapy, leading to increased DNA damage and cell death. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, its mechanism of action, and relevant preclinical and clinical data.

Chemical Synthesis of this compound

While specific, detailed manufacturing protocols for this compound are proprietary, the synthesis of 5-iodopyrimidinone-2'-deoxyribose nucleosides generally follows established medicinal chemistry principles. The synthesis of this compound likely involves the iodination of a deoxyuridine precursor. A plausible synthetic approach is outlined below.

General Synthetic Pathway:

A common method for the synthesis of 5-halo-2'-deoxyuridines involves the direct halogenation of 2'-deoxyuridine. However, for the synthesis of the pyrimidinone analog, a multi-step process starting from a protected 2'-deoxyribose and a modified pyrimidine base is also conceivable.

A likely precursor for the synthesis is 2'-deoxyuridine. The synthesis can be envisioned in a few key steps:

-

Protection of the sugar hydroxyl groups: The 3' and 5' hydroxyl groups of 2'-deoxyuridine are protected to prevent unwanted side reactions. Common protecting groups for this purpose include acetyl (Ac) or silyl ethers like tert-butyldimethylsilyl (TBDMS).

-

Iodination of the pyrimidine ring: The protected deoxyuridine is then subjected to iodination at the 5-position of the pyrimidine ring. Various iodinating agents can be used, such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, this compound.

Purification:

The purification of this compound and related nucleoside analogs typically involves standard techniques in organic chemistry to achieve high purity suitable for pharmaceutical use. These methods include:

-

Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can be employed for high-resolution purification to achieve purities exceeding 99%.

-

Crystallization: Crystallization from a suitable solvent system can be an effective final step to obtain a highly pure, crystalline solid.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolically converted to the active radiosensitizer, 5-iododeoxyuridine (IUdR).[1] The mechanism of action involves the following key steps:

-

Oral Administration and Absorption: this compound is administered orally and is well-absorbed.

-

Conversion to IUdR: In the liver, this compound is efficiently converted to IUdR by the enzyme aldehyde oxidase.[1]

-

Cellular Uptake: IUdR is transported into rapidly dividing cells, particularly cancer cells, through nucleoside transporters.

-

Phosphorylation: Inside the cell, IUdR is phosphorylated by thymidine kinase to IUdR monophosphate (IdUMP), and subsequently to the triphosphate form (IdUTP).

-

DNA Incorporation: DNA polymerase incorporates IdUTP into newly synthesizing DNA in place of thymidine triphosphate (dTTP).[2]

-

Radiosensitization: The presence of the iodine atom in the DNA structure makes the DNA more susceptible to damage from ionizing radiation. Upon irradiation, the incorporated IUdR leads to the formation of uracilyl radicals, which cause an increase in DNA strand breaks, ultimately leading to cell death.[2]

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Figure 1: Metabolic activation and radiosensitization pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Combination with Radiation Therapy

| Animal Model | Tumor Type | This compound Dose | Radiation Dose | Outcome |

| Athymic Mice | Human Glioblastoma (U87) | 500-1000 mg/kg/day | 2 Gy/day x 4 days | Significant tumor growth delay |

| Athymic Mice | Human Colon Cancer (HT-29) | 1000 mg/kg/day | 2 Gy/day x 4 days | 1.5-fold enhancement in tumor regrowth delay |

Table 2: Clinical Pharmacokinetics of this compound

| Parameter | Value | Condition |

| Recommended Phase II Dose | 1200 mg/day | In combination with radiation therapy |

| Plasma IUdR Levels | ≥1 µmol/L | Achievable and sustainable at the recommended dose |

Table 3: IUdR Incorporation into DNA (Preclinical)

| Tissue | This compound Dose | % IUdR-DNA Incorporation |

| HT-29 Tumor Xenograft | >1 g/kg/day for 6 days | 2.3 - 3.6% |

| Normal Intestine | 1-2 g/kg/day for 6 days | 4.0 - 4.5% |

| Normal Bone Marrow | 1-2 g/kg/day for 6 days | 1.6 - 2.2% |

Experimental Protocols

As specific proprietary synthesis and purification protocols are not publicly available, this section provides a general experimental workflow based on established chemical principles for nucleoside analogs.

Experimental Workflow for Synthesis and Purification:

The following diagram outlines a general workflow for the laboratory-scale synthesis and purification of a 5-iodopyrimidine nucleoside like this compound.

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a promising orally administered radiosensitizer with a well-defined mechanism of action. Its efficient conversion to the active metabolite, IUdR, and subsequent incorporation into the DNA of cancer cells provides a targeted approach to enhance the efficacy of radiation therapy. While the specific details of its commercial synthesis and purification are not publicly disclosed, the general principles of nucleoside chemistry provide a clear path for its preparation. The preclinical and clinical data gathered to date support its continued development as a valuable agent in the treatment of various cancers, including glioblastoma. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential.

References

Ropidoxuridine as a Prodrug of Idoxuridine: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role of Ropidoxuridine (IPdR) as a prodrug of the radiosensitizer Idoxuridine (IUdR). This guide details the mechanism of action, experimental protocols, and key data from preclinical and clinical studies.

Introduction

This compound is an orally available 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue that functions as a prodrug for the well-established radiosensitizing agent, 5-iododeoxyuridine (IUdR).[1][2] The development of this compound was driven by the need to overcome the limitations of IUdR, which, despite its potency as a radiosensitizer, requires prolonged intravenous infusion and is associated with systemic toxicities.[3][4] this compound offers a more favorable therapeutic index, being less toxic and easier to administer orally.[3] It is currently under investigation in clinical trials for the treatment of various cancers, including glioblastoma and advanced gastrointestinal tumors, in combination with radiation therapy.[5][6]

Mechanism of Action

The therapeutic effect of this compound is mediated through its conversion to Idoxuridine and the subsequent incorporation of IUdR into the DNA of rapidly dividing cancer cells.

Prodrug Activation

Upon oral administration, this compound is efficiently converted to its active form, Idoxuridine, primarily by hepatic aldehyde oxidase.[1][2] This conversion is a critical step that allows for systemic delivery of IUdR following oral intake of the prodrug.

References

- 1. Enhancement of radiation damage in cellular DNA following unifilar substitution with iododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter [clin.larvol.com]

- 5. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shuttle Pharma Reaches Milestone in Patient Enrollment for Phase 2 Clinical Trial of this compound for Treatment of Patients with Glioblastoma | Shuttle Pharmaceuticals [shuttlepharma.com]

Preclinical Pharmacokinetics and Biodistribution of Ropidoxuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropidoxuridine (IPdR), a novel, orally available halogenated pyrimidine, is a promising radiation sensitizer currently under investigation for the treatment of solid tumors, including glioblastoma.[1] As a prodrug, this compound is converted in the body to its active metabolite, 5-iodo-2'-deoxyuridine (IUdR). This conversion is a critical step in its mechanism of action, which involves the incorporation of IUdR into the DNA of rapidly dividing cancer cells. This incorporation makes the tumor cells more susceptible to the damaging effects of ionizing radiation. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound, summarizing key data and experimental methodologies from foundational studies.

Mechanism of Action

The primary mechanism of action of this compound as a radiosensitizer is predicated on the cellular uptake and metabolism of its active form, IUdR. Following oral administration, this compound is efficiently converted to IUdR, primarily by hepatic aldehyde oxidase.[2] IUdR then enters the thymidine salvage pathway, where it is phosphorylated to IUdR triphosphate. This analog is subsequently incorporated into the DNA of proliferating cells in place of thymidine triphosphate during DNA synthesis. The presence of the iodine atom in the DNA structure is thought to increase the sensitivity of the cells to ionizing radiation, leading to enhanced DNA damage and subsequent cell death.[1]

dot

References

Ropidoxuridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Molecular Structure, Chemical Properties, and Radiosensitizing Mechanism of a Promising Anticancer Agent

Introduction

Ropidoxuridine, also known as IPdR, is an investigational small molecule drug with significant potential as a radiosensitizer in cancer therapy.[1] It is a halogenated pyrimidine and a 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue.[1] Developed as an orally bioavailable prodrug of the potent radiosensitizer Idoxuridine (IUdR), this compound offers a promising therapeutic window, aiming to enhance the efficacy of radiation treatment in solid tumors while mitigating the systemic toxicity associated with direct IUdR administration.[2][3] This technical guide provides a comprehensive overview of the molecular and chemical characteristics of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Molecular Structure and Chemical Properties

This compound is a nucleoside analogue with a chemical structure designed for oral administration and subsequent conversion to its active form. Its systematic IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one.[1]

Chemical Structure

The molecular structure of this compound consists of a 5-iodopyrimidin-2-one base attached to a 2-deoxyribose sugar moiety.

Quantitative Chemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₁IN₂O₄ |

| Molecular Weight | 338.10 g/mol |

| CAS Number | 93265-81-7 |

| Appearance | Solid |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) |

| pKa (Strongest Acidic) | 13.89 |

| pKa (Strongest Basic) | -3 |

Mechanism of Action and Signaling Pathways

This compound functions as a prodrug that, upon oral administration, is efficiently converted to Idoxuridine (IUdR) by hepatic aldehyde oxidase.[1] The radiosensitizing effect is mediated by the subsequent incorporation of IUdR into the DNA of rapidly proliferating cancer cells.

The core mechanism involves the following steps:

-

Oral Administration and Absorption: this compound is taken orally.

-

Metabolic Conversion: In the liver, aldehyde oxidase metabolizes this compound into the active drug, Idoxuridine (IUdR).[1]

-

Cellular Uptake and Phosphorylation: IUdR is taken up by cells and phosphorylated to IUdR triphosphate (IUTP) by thymidine kinase.

-

DNA Incorporation: During DNA replication, IUTP competes with thymidine triphosphate (TTP) and is incorporated into the newly synthesized DNA strands in place of thymine.

-

Radiosensitization: When cells with IUdR-containing DNA are exposed to ionizing radiation, the iodine atom enhances the absorption of radiation energy, leading to the formation of reactive uracil free radicals. This results in an increased number of DNA single- and double-strand breaks, ultimately leading to enhanced cancer cell death.[2]

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Involvement in DNA Damage Response and Cell Cycle Regulation

The increased DNA damage induced by the combination of IUdR incorporation and radiation triggers the cellular DNA Damage Response (DDR) pathways. This complex signaling network attempts to repair the damage but can also lead to cell cycle arrest or apoptosis if the damage is too extensive. Key proteins in these pathways include ATM (ataxia-telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase), which are activated by DNA double-strand breaks.[4] Their activation initiates a cascade that can lead to phosphorylation of H2AX (forming γH2AX, a marker of DNA double-strand breaks) and activation of cell cycle checkpoint proteins.[5] The ultimate fate of the cancer cell depends on the extent of DNA damage and the status of its cell cycle and apoptotic machinery.

The diagram below outlines the key elements of the DNA damage response pathway activated by this compound and radiation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, a general approach for the synthesis of nucleoside analogues involves the enzymatic phosphorolysis of a precursor followed by purification. A representative protocol for a similar compound is as follows:

1. Enzymatic Synthesis (Conceptual Outline):

-

A suitable precursor, such as a methylated guanosine or deoxyguanosine derivative, is used as a starting material.[6]

-

The precursor is subjected to enzymatic phosphorolysis in the presence of a purine nucleoside phosphorylase.[6]

-

This reaction yields the desired deoxyribose 1-phosphate intermediate.[6]

-

The intermediate is then coupled with the 5-iodopyrimidin-2-one base.

2. Purification by Reverse-Phase HPLC (RP-HPLC):

-

Sample Preparation: The crude product is dissolved in an appropriate solvent (e.g., water or a water/acetonitrile mixture) and filtered through a 0.2 or 0.45 µm filter.[1]

-

HPLC System: A preparative HPLC system with a C8 or C18 reverse-phase column is used.[7]

-

Mobile Phase: A gradient of acetonitrile in a buffer such as triethylammonium bicarbonate is commonly employed.[7] For example, a gradient from 0% to 50% acetonitrile over 20 minutes at a flow rate of 4 mL/min.[7]

-

Detection: The eluting compounds are monitored by UV absorbance at a wavelength between 260 and 298 nm.[7]

-

Fraction Collection and Processing: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified product.[1]

In Vitro Radiosensitization Assessment: Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining the radiosensitizing effect of a compound in vitro.

1. Cell Culture and Seeding:

-

Cancer cells (e.g., a glioblastoma or colon cancer cell line) are cultured in appropriate media.

-

Cells are harvested, counted, and seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.

2. Drug Treatment and Irradiation:

-

Cells are allowed to attach overnight.

-

The following day, the media is replaced with media containing this compound at various concentrations (or a vehicle control).

-

Cells are incubated with the drug for a predetermined time (e.g., 24 hours).

-

Immediately following incubation, the plates are irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[8]

3. Colony Formation and Staining:

-

After irradiation, the drug-containing medium is removed, and fresh medium is added.

-

Plates are incubated for 8-14 days to allow for colony formation.

-

Colonies are then fixed with a methanol-based fixative and stained with crystal violet.[9]

4. Data Analysis:

-

Colonies containing 50 or more cells are counted.

-

The surviving fraction for each treatment condition is calculated relative to the plating efficiency of the untreated control.

-

Survival curves are generated by plotting the surviving fraction against the radiation dose, and these curves can be fitted to a linear-quadratic model to determine the enhancement ratio.[8]

In Vitro Assessment of DNA Damage: γH2AX Immunofluorescence

This assay quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX.

1. Cell Culture and Treatment:

-

Cells are grown on coverslips in multi-well plates.

-

Cells are treated with this compound and irradiated as described for the clonogenic assay.

2. Immunofluorescence Staining:

-

At various time points after irradiation (e.g., 30 minutes, 24 hours), cells are fixed with 4% paraformaldehyde for 30 minutes.[10]

-

The cells are then permeabilized with 0.3% Triton X-100 in PBS for 30 minutes.[10]

-

Non-specific antibody binding is blocked by incubating with 5% BSA in PBS for 30 minutes.[10]

-

Cells are incubated with a primary antibody against γH2AX overnight at 4°C.[10]

-

The next day, cells are washed and incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

3. Microscopy and Image Analysis:

-

The coverslips are mounted on microscope slides.

-

Images are captured using a fluorescence microscope.

-

The number of γH2AX foci per nucleus is quantified using image analysis software such as Fiji.[10]

In Vivo Radiosensitization Study in a Mouse Xenograft Model

This protocol outlines a typical in vivo study to assess the efficacy of this compound as a radiosensitizer.

1. Animal Model and Tumor Implantation:

-

Athymic nude mice (6-8 weeks old) are used.[11]

-

A human cancer cell line (e.g., U87 glioblastoma or HT-29 colon cancer) is subcutaneously implanted into the flanks of the mice.[11][12]

2. Treatment Regimen:

-

Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, radiation alone, and this compound plus radiation).[11]

-

This compound is administered orally once daily for a specified period (e.g., 14 days).[11] Doses can range from 100 to 1000 mg/kg/day.[11]

-

Radiation therapy (e.g., 2 Gy/day for 4 days) is administered to the tumor site during the course of this compound treatment.[11]

3. Monitoring and Endpoints:

-

Tumor volume and the body weight of the mice are measured regularly throughout the study.[11]

-

The primary endpoint is typically tumor growth delay, defined as the time it takes for the tumors in each group to reach a predetermined size.

-

Systemic toxicity is assessed by monitoring body weight and observing the general health of the animals.[11]

The following diagram provides a workflow for a typical in vivo this compound study.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-iodo-2-pyrimidinone-2'-deoxyribose-mediated cytotoxicity and radiosensitization in U87 human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Journey of Ropidoxuridine: A Technical Deep Dive into its Development as a Radiosensitizer

Gaithersburg, MD - In the ongoing battle against cancer, radiation therapy remains a cornerstone of treatment. However, the efficacy of this modality is often limited by the intrinsic radioresistance of tumors and the dose-limiting toxicity to surrounding healthy tissues. The quest for agents that can selectively enhance the sensitivity of cancer cells to radiation has led to the development of a promising new drug: Ropidoxuridine (IPdR). This in-depth technical guide explores the discovery, developmental history, and mechanism of action of this compound as a potent radiosensitizer, tailored for researchers, scientists, and drug development professionals.

The Genesis of this compound: A Prodrug Approach to an Established Radiosensitizer

This compound emerges from a strategic prodrug approach designed to optimize the therapeutic window of a well-established radiosensitizing agent, 5-iodo-2'-deoxyuridine (IUdR). While IUdR has long been recognized for its ability to potentiate the effects of radiation, its clinical utility has been hampered by significant systemic toxicities and the need for continuous intravenous infusion.

This compound, or 5-iodo-2-pyrimidinone-2'-deoxyribose, is an orally available halogenated pyrimidine.[1] Following oral administration, it is efficiently converted into its active metabolite, IUdR, primarily by hepatic aldehyde oxidase.[2][3] This conversion process allows for sustained plasma levels of IUdR, a critical factor for its incorporation into the DNA of rapidly dividing cancer cells.[4][5]

The key advantage of this prodrug strategy lies in its improved safety profile. Preclinical studies have consistently demonstrated that this compound is a superior radiosensitizer compared to continuously infused IUdR, exhibiting significantly lower gastrointestinal and hematologic side effects.[2][3] This enhanced tolerability allows for the administration of doses that can achieve therapeutically effective concentrations of IUdR in tumors.

Mechanism of Action: Trojan Horse at the DNA Level

The radiosensitizing effect of this compound is fundamentally linked to the incorporation of its active metabolite, IUdR, into the DNA of cancer cells. As a thymidine analog, IUdR is taken up by cells and phosphorylated by thymidine kinase. The resulting IUdR triphosphate then competes with thymidine triphosphate for incorporation into newly synthesized DNA during the S-phase of the cell cycle.

Once integrated into the DNA, the iodine atom in IUdR acts as a "weak link." Upon exposure to ionizing radiation, the iodine atom readily absorbs radiation energy, leading to the formation of highly reactive uracil free radicals.[1] This cascade of events results in an increased number of DNA single-strand and double-strand breaks, which are ultimately lethal to the cancer cell.[1] The extent of radiosensitization is directly correlated with the percentage of thymidine replacement by IUdR in the cellular DNA.

Figure 1: Signaling pathway of this compound-mediated radiosensitization.

Preclinical Evidence: A Foundation of Efficacy

The radiosensitizing potential of this compound has been extensively evaluated in a battery of preclinical studies, encompassing both in vitro and in vivo models. These studies have consistently demonstrated its ability to enhance the cytotoxic effects of radiation across a range of cancer types.

In Vitro Studies

In vitro experiments using various human cancer cell lines, including colorectal cancer (HT29, HCT-116) and glioblastoma (U251, U87), have been instrumental in elucidating the cellular mechanisms of this compound's action. A key experimental protocol used in these studies is the clonogenic survival assay.

Experimental Protocol: Clonogenic Survival Assay

-

Cell Seeding: Cancer cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, depending on the cell line and radiation dose).

-

Drug Incubation: Cells are incubated with varying concentrations of this compound (or its active metabolite, IUdR) for a period that allows for at least one cell cycle, facilitating DNA incorporation.

-

Irradiation: Following drug incubation, the cells are irradiated with a range of doses using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).

-

Colony Formation: The cells are then incubated for 10-14 days to allow for the formation of colonies, defined as a cluster of at least 50 cells.

-

Staining and Counting: Colonies are fixed with a solution such as methanol and stained with crystal violet. The number of colonies in each well is then counted.

-

Data Analysis: The surviving fraction of cells is calculated for each drug and radiation dose combination. These data are used to generate dose-response curves and to calculate the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same effect in the presence of the drug.

Figure 2: Workflow of a typical clonogenic survival assay.

In Vivo Studies

The promising in vitro results were further validated in animal models, primarily using human tumor xenografts in immunocompromised mice. These studies provided crucial information on the pharmacokinetics, tolerability, and in vivo efficacy of this compound.

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into different treatment groups, including control (vehicle), this compound alone, radiation alone, and the combination of this compound and radiation.

-

Drug Administration: this compound is administered orally (e.g., by gavage) at various doses and schedules.

-

Irradiation: Tumors are locally irradiated with specific doses and fractionation schedules (e.g., 2 Gy/day for 4 days).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

-

Endpoint Analysis: The primary endpoint is typically tumor growth delay, defined as the time it takes for the tumor to reach a certain size (e.g., 4 times the initial volume).

Preclinical xenograft studies have demonstrated that oral administration of this compound leads to significant, dose-dependent tumor growth delay when combined with radiation therapy.[6] For instance, in a U87 human glioblastoma xenograft model, this compound administered daily for 14 days, with radiation (2 Gy/day for 4 days) given on days 11-14, resulted in a significant tumor growth delay.[6]

Table 1: Summary of Key Preclinical Data for this compound

| Model System | Cancer Type | Key Findings |

| In Vitro | ||

| HT29, HCT-116 | Colorectal Cancer | Demonstrated radiosensitization. |

| U251, U87 | Glioblastoma | Showed enhanced radiation-induced cell killing. |

| In Vivo | ||

| Human Colon Cancer Xenografts | Colorectal Cancer | Effective in both mismatch repair-proficient and -deficient models.[2][3] |

| U87 Human Glioblastoma Xenografts | Glioblastoma | Significant, dose-dependent tumor growth delay with combination therapy.[6] |

Clinical Development: From Bench to Bedside

The robust preclinical data paved the way for the clinical evaluation of this compound. To date, the clinical development program has included a Phase I study in patients with advanced gastrointestinal (GI) cancer and a currently ongoing Phase II trial in patients with newly diagnosed glioblastoma.

Phase I Trial in Advanced Gastrointestinal Cancer

A first-in-human, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in combination with palliative radiation therapy in patients with advanced GI cancers.

Study Design:

-

Patient Population: Adult patients with metastatic GI cancers referred for palliative radiation therapy.

-

Treatment Regimen: Patients received oral this compound once daily for 28 days, starting 7 days before the initiation of radiation therapy.

-

Radiation Therapy: A total dose of 37.5 Gy was delivered in 15 fractions of 2.5 Gy.[7]

-

Dose Escalation: A standard 3+3 dose-escalation scheme was used.

Key Findings:

-

Maximum Tolerated Dose (MTD): The MTD was determined to be 1200 mg/day. The dose-limiting toxicity was encountered at 1800 mg/day.[4][7]

-

Pharmacokinetics: The study demonstrated that oral this compound could achieve and sustain plasma IUdR levels of ≥1 μmol/L, a concentration previously shown to be effective for radiosensitization.[7]

-

Efficacy: Of the 19 patients enrolled, there were 2 complete responses, 3 partial responses, and 9 with stable disease in the targeted lesions.[4][7]

Table 2: Summary of Phase I Clinical Trial Results

| Parameter | Result |

| Patient Population | Advanced Gastrointestinal Cancers (n=19)[4][7] |

| This compound Dose | Dose escalation up to 1800 mg/day[4][7] |

| Recommended Phase II Dose | 1200 mg/day[4][7] |

| Radiation Dose | 37.5 Gy in 15 fractions[7] |

| Pharmacokinetics | Achieved plasma IUdR levels ≥1 μmol/L[7] |

| Tumor Response | 2 Complete Responses, 3 Partial Responses, 9 Stable Disease[4][7] |

Phase II Trial in Glioblastoma

Based on the promising results of the Phase I study and the strong preclinical rationale, a Phase II clinical trial is currently underway to evaluate this compound as a radiosensitizer in patients with newly diagnosed IDH-wildtype glioblastoma with an unmethylated MGMT promoter.

Study Design:

-

Patient Population: Patients with newly diagnosed, IDH-wildtype, MGMT promoter-unmethylated glioblastoma.

-

Treatment Regimen: Patients will receive standard radiation therapy (60 Gy in 30 fractions) with concurrent oral this compound.

-

Primary Objective: To evaluate the efficacy of this compound in combination with radiation therapy.

The initiation of this Phase II trial marks a significant step forward in the development of this compound and holds the potential to improve outcomes for patients with this aggressive brain tumor.

Future Directions and Conclusion

This compound represents a significant advancement in the field of radiosensitization. Its oral bioavailability, favorable safety profile, and robust preclinical and early clinical efficacy data position it as a promising candidate for improving the therapeutic ratio of radiation therapy in a variety of cancers. The ongoing Phase II trial in glioblastoma will be pivotal in further defining its role in the clinical setting.

Future research will likely focus on exploring the efficacy of this compound in other cancer types that are treated with radiation, as well as investigating its potential in combination with other anticancer agents, such as chemotherapy and immunotherapy. The continued development of this compound offers hope for enhancing the curative potential of radiation therapy and improving the lives of cancer patients.

Mandatory Visualization: Logical Relationship of this compound Development

Figure 3: Logical progression of this compound's development.

References

- 1. 5.6. Clonogenic Survival Assay [bio-protocol.org]

- 2. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

Ropidoxuridine's Effect on the Cell Cycle in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropidoxuridine (IPdR) is a halogenated pyrimidine analog developed as an oral prodrug of iododeoxyuridine (IUdR). It is currently under investigation as a radiosensitizer for the treatment of various cancers, including glioblastoma and advanced gastrointestinal malignancies.[1][2] The primary mechanism of action of this compound lies in its conversion to IUdR, which is subsequently incorporated into the DNA of rapidly proliferating cancer cells in place of thymidine. This incorporation sensitizes the tumor cells to the cytotoxic effects of ionizing radiation. This technical guide provides an in-depth overview of the effects of this compound on the cell cycle of cancer cells, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways.

Mechanism of Action: DNA Incorporation and Radiosensitization

This compound is readily absorbed upon oral administration and is metabolized to its active form, iododeoxyuridine (IUdR). As a thymidine analog, IUdR is phosphorylated to IUdR triphosphate and is incorporated into the DNA of replicating cells during the S-phase of the cell cycle. The presence of the iodine atom in the DNA structure is believed to be the basis of its radiosensitizing effect. When cells with IUdR-substituted DNA are exposed to ionizing radiation, the iodine atom is thought to facilitate the generation of uracil free radicals, leading to an increase in DNA single and double-strand breaks. This enhanced DNA damage overwhelms the cellular repair mechanisms, ultimately leading to cell cycle arrest and apoptotic cell death.

Quantitative Data on Cell Cycle Effects

Preclinical studies investigating the direct effect of this compound or its active metabolite, IUdR, as a monotherapy on the cell cycle distribution of cancer cell lines are limited in the publicly available literature. Most studies focus on the radiosensitizing effects in combination with radiation. However, a detailed analysis of the cell cycle kinetics in human colorectal cancer cell lines (HCT116) with differing DNA mismatch repair (MMR) status provides valuable insights into the impact of IUdR on cell cycle progression.[3]

The following table summarizes the mean duration of the G1 and G2/M phases of the cell cycle in MMR-proficient (MMR+) and MMR-deficient (MMR-) HCT116 cells, both untreated and treated with 10 µM IUdR. The data is derived from a study that utilized asynchronous probabilistic cell cycle models to analyze experimental data.[3]

| Cell Line (MMR Status) | Treatment | Mean G1 Phase Duration (hours) | Mean G2/M Phase Duration (hours) |

| HCT116 (MMR-) | Untreated | 5.5 | 3.5 |

| HCT116 (MMR-) | 10 µM IUdR | 6.5 | 4.5 |

| HCT116 (MMR+) | Untreated | 6.0 | 4.0 |

| HCT116 (MMR+) | 10 µM IUdR | 8.5 | 6.5 |

Data adapted from a study by Tork et al. (2013) on the effects of iododeoxyuridine on DNA mismatch repair deficient human colorectal cancer cells.[3]

These findings indicate that IUdR treatment leads to a prolongation of both the G1 and G2/M phases of the cell cycle in both MMR-proficient and deficient cell lines, with a more pronounced effect observed in the MMR-proficient cells.[3] This suggests that IUdR-induced DNA damage triggers cell cycle checkpoints, leading to a delay in cell cycle progression to allow for DNA repair.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method for analyzing the cell cycle distribution of cancer cells treated with this compound or IUdR using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or Iododeoxyuridine (IUdR)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-70%).

-

Treat the cells with the desired concentrations of this compound or IUdR for the specified duration. Include an untreated control group.

-

-

Cell Harvesting and Fixation:

-

Aspirate the culture medium and wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a 488 nm laser for excitation and collect the fluorescence emission at approximately 617 nm.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines a general procedure for analyzing the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) in cancer cells treated with this compound or IUdR.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or Iododeoxyuridine (IUdR)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound or IUdR as described in the flow cytometry protocol.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

-

Signaling Pathways and Logical Relationships

The incorporation of IUdR into DNA and subsequent radiation-induced damage triggers the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for sensing DNA lesions, signaling their presence, and promoting either DNA repair or apoptosis. Key players in this pathway include sensor proteins that recognize DNA damage, transducer kinases that amplify the signal, and effector proteins that execute the cellular response, including cell cycle arrest.

Conclusion

This compound, through its active metabolite IUdR, acts as a potent radiosensitizer by being incorporated into the DNA of cancer cells. The available preclinical data, although limited in terms of comprehensive cell cycle distribution percentages for monotherapy, indicates that IUdR can induce cell cycle arrest, primarily by prolonging the G1 and G2/M phases. This effect is a direct consequence of the activation of the DNA damage response pathway following the formation of DNA lesions. Further research focusing on the cell cycle effects of this compound as a single agent across a broader range of cancer cell lines is warranted to fully elucidate its mechanism of action and to identify potential biomarkers for patient stratification. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the effects of iododeoxyuridine and ionising radiation treatment on the cell cycle dynamics of DNA mismatch repair deficient human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of Ropidoxuridine in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropidoxuridine (IPdR), an orally available halogenated pyrimidine, serves as a prodrug for the potent radiosensitizer iododeoxyuridine (IUdR).[1] Upon oral administration, this compound is efficiently metabolized to IUdR, which is subsequently incorporated into the DNA of rapidly proliferating cancer cells. This incorporation enhances the sensitivity of tumor cells to the cytotoxic effects of radiation therapy.[1] Preclinical studies in various mouse xenograft models have demonstrated the potential of this compound to improve the therapeutic index of radiotherapy. These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the oral administration of this compound in mouse models.

Data Presentation

Table 1: Summary of Preclinical Oral Dosing Regimens for this compound in Mice

| Mouse Model | Dosage | Dosing Frequency | Duration | Key Findings |

| Athymic Mice | Up to 1500 mg/kg/day | Three times daily (t.i.d.) | 6 - 14 days | Well-tolerated with no significant systemic toxicities.[2] |

| Athymic Nude Mice with Human Colon Cancer Xenografts | Up to 2 g/kg | Not specified | 6 days | Minimal host toxicity observed.[3] |

Table 2: Pharmacokinetic Parameters of this compound (IPdR) and its Metabolite (IUdR) in Mice Following Oral Administration

| Parameter | Value | Species/Model | Notes |

| Time to Peak Plasma Concentration (Tmax) | 15 - 45 minutes | Athymic Mice | For both IPdR and its active metabolite, IUdR.[2] |

| Peak Plasma Concentration (Cmax) | Data not available | - | - |

| Area Under the Curve (AUC) | Data not available | - | - |

| Half-life (t1/2) | Data not available | - | - |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound (IPdR) powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

-

Sterile water for injection

-

Magnetic stirrer and stir bar

-

Sterile conical tubes (15 mL and 50 mL)

-

Analytical balance

-

Spatula

Procedure:

-

Calculate the required amount of this compound and vehicle. The final concentration of the dosing solution will depend on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

-

Prepare the vehicle solution. For a 0.5% CMC solution, weigh the appropriate amount of CMC powder and slowly add it to the sterile water while stirring vigorously with a magnetic stirrer to prevent clumping. Stir until the CMC is fully dissolved and the solution is clear.

-

Weigh the this compound powder accurately using an analytical balance.

-

Prepare the this compound suspension. In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

-

Store the formulation appropriately. The stability of the formulation should be determined. For short-term use, it is advisable to store it at 2-8°C and protect it from light. Before each use, ensure the suspension is thoroughly resuspended by vortexing or stirring.

Protocol 2: Oral Administration of this compound by Gavage in Mice

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)[4]

-

1 mL syringes

-

Animal scale

-

Permanent marker (optional)

Procedure:

-

Animal Preparation:

-

Weigh each mouse accurately to calculate the precise volume of the this compound formulation to be administered.[4]

-

Properly restrain the mouse to ensure its safety and the accuracy of the procedure.

-

-

Gavage Needle Measurement (Optional but Recommended):

-

To ensure the needle reaches the stomach without causing injury, measure the distance from the tip of the mouse's nose to the last rib.[4]

-

You can mark this length on the gavage needle with a permanent marker.

-

-

Administration:

-

Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with the gavage needle.

-

Gently insert the gavage needle into the mouse's mouth, directing it towards the back of the throat. The needle should slide easily down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[4]

-

Once the needle is in the correct position (at the pre-measured depth), slowly depress the syringe plunger to administer the formulation.

-

After administration, gently and slowly withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Observe the mouse for several minutes after the procedure for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth.

-

Return the mouse to its cage and monitor its general health and well-being according to the experimental protocol.

-

Mandatory Visualizations

Caption: Mechanism of this compound as a radiosensitizer.

References

Application Notes and Protocols: Quantifying Ropidoxuridine Incorporation into DNA using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropidoxuridine (IPdR) is a promising oral prodrug of the radiosensitizing agent 5-iododeoxyuridine (IUdR). Upon administration, this compound is converted to IUdR, which can be incorporated into the DNA of rapidly dividing cancer cells in place of thymidine. This incorporation sensitizes the cells to radiation therapy, enhancing the efficacy of cancer treatment. The degree of radiosensitization is directly correlated with the extent of IUdR incorporation into the tumor cell DNA. Therefore, accurate quantification of IUdR in the DNA of cancer cells is a critical biomarker for predicting and evaluating the therapeutic efficacy of this compound.

These application notes provide a detailed protocol for the quantification of this compound (measured as its active metabolite, IUdR) incorporation into genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for precise measurement of IUdR levels in biological samples.

Signaling Pathway and Mechanism of Action

This compound exerts its radiosensitizing effect through a multi-step process. After oral administration, it is absorbed and metabolized into IUdR. As a thymidine analog, IUdR is phosphorylated and subsequently incorporated into the DNA of proliferating cells during DNA replication. The presence of the iodine atom in the DNA structure makes it more susceptible to damage from ionizing radiation, leading to increased cell death.

Figure 1: this compound mechanism of action.

Experimental Workflow

The overall experimental workflow for quantifying IUdR incorporation into DNA involves several key steps, from cell culture and treatment to final analysis by LC-MS/MS. Each step is critical for obtaining accurate and reproducible results.

Figure 2: Experimental workflow for IUdR quantification.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Seed tumor cells (e.g., glioblastoma cell line U-251) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.

-

Cell Culture: Culture the cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1, 10, 50 µM). Include a vehicle-treated control group.

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) to allow for incorporation into the DNA.

-

Cell Harvesting: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA, and collect all cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Pellet Storage: Discard the supernatant and store the cell pellet at -80°C until DNA extraction.

Protocol 2: Genomic DNA Extraction

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS) and add Proteinase K. Incubate at 55°C for 1-3 hours or until the lysate is clear.

-

RNA Removal: Add RNase A to the lysate and incubate at 37°C for 30-60 minutes to degrade RNA.

-

DNA Precipitation: Add an equal volume of isopropanol or two volumes of cold ethanol to precipitate the genomic DNA.

-

DNA Pelleting: Spool the precipitated DNA using a sealed glass pipette or pellet it by centrifugation at 12,000 x g for 10 minutes.

-

Washing: Wash the DNA pellet twice with 70% ethanol to remove excess salts.

-

Drying and Resuspension: Air-dry the DNA pellet and resuspend it in a small volume of nuclease-free water or TE buffer.

-

DNA Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

Protocol 3: Enzymatic Digestion of DNA to Deoxynucleosides

-

Digestion Reaction Setup: In a microcentrifuge tube, combine 10-20 µg of genomic DNA with a cocktail of enzymes for complete digestion. A typical reaction includes:

-

Nuclease P1

-

Alkaline Phosphatase

-

(Optional: Benzonase and Phosphodiesterase I can also be used in a simplified one-step protocol.[1])

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 10 minutes.

-

Sample Preparation for LC-MS/MS: Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any undigested material. Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Quantification of IUdR

-

Liquid Chromatography (LC) Separation:

-

Column: Use a C18 reverse-phase column suitable for nucleoside analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a gradient elution method to separate the deoxynucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30-95% B; 20-25 min, 95% B; 25-30 min, re-equilibrate to 2% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

IUdR: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

Thymidine (d T): Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

Other deoxynucleosides (dG, dC, dA): Monitor their respective MRM transitions for normalization.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte.

-

-

Quantification:

-

Standard Curve: Prepare a standard curve using known concentrations of IUdR and thymidine.

-

Data Analysis: Calculate the amount of IUdR and thymidine in each sample based on the standard curve.

-

Normalization: Express the incorporation of IUdR as a percentage of total thymidine (% IUdR incorporation = [IUdR] / ([IUdR] + [dT]) x 100).

-

Data Presentation

The quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: this compound (IUdR) Incorporation in U-251 Glioblastoma Cells after 48 hours of Treatment.

| This compound Concentration (µM) | IUdR Incorporation (% of Total Thymidine) | Standard Deviation |

| 0 (Vehicle Control) | Not Detected | N/A |

| 1 | 0.85 | 0.12 |

| 10 | 4.23 | 0.45 |

| 50 | 15.78 | 1.89 |

Table 2: Time-Dependent Incorporation of 10 µM this compound (IUdR) in U-251 Cells.

| Treatment Duration (hours) | IUdR Incorporation (% of Total Thymidine) | Standard Deviation |

| 12 | 1.54 | 0.21 |

| 24 | 2.98 | 0.33 |

| 48 | 4.23 | 0.45 |

| 72 | 5.11 | 0.56 |

Conclusion

The protocols outlined in these application notes provide a robust and reliable method for quantifying the incorporation of this compound into the DNA of cancer cells using LC-MS/MS. This quantitative data is invaluable for preclinical and clinical studies aimed at understanding the pharmacodynamics of this compound and its potential as a radiosensitizing agent. Accurate measurement of IUdR incorporation can aid in dose optimization and patient stratification, ultimately contributing to the development of more effective cancer therapies.

References

Establishing Ropidoxuridine-Resistant Cancer Cell Lines for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to Ropidoxuridine. The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the mechanisms of resistance to this novel radiosensitizing agent.

Introduction to this compound

This compound (IPdR) is an orally administered prodrug of 5-iododeoxyuridine (IUdR), a halogenated pyrimidine analog.[1] Its primary mechanism of action involves the conversion to IUdR, which is then incorporated into the DNA of rapidly dividing cancer cells.[1][2] This incorporation makes the cancer cells more susceptible to the DNA-damaging effects of ionizing radiation, thus acting as a potent radiosensitizer.[2] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for optimizing its clinical efficacy and developing strategies to overcome treatment failure.

Data Presentation

Table 1: Hypothetical IC50 Values of Parental and this compound-Resistant Cancer Cell Lines

| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |

| Glioblastoma (e.g., U-87 MG) | 0.8 | 12.5 | 15.6 |

| Pancreatic Cancer (e.g., PANC-1) | 1.2 | 18.9 | 15.8 |

| Breast Cancer (e.g., MDA-MB-231) | 0.5 | 9.8 | 19.6 |

Note: The data presented in this table are illustrative and intended for guidance. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Example qPCR Analysis of Genes Implicated in this compound Resistance

| Gene | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) | Fold Change | Putative Role in Resistance |

| TK1 | 1.0 | 0.2 | -5.0 | Decreased drug activation |

| UNG | 1.0 | 3.5 | +3.5 | Enhanced DNA repair |

| ABCG2 | 1.0 | 4.2 | +4.2 | Increased drug efflux |

| PARP1 | 1.0 | 2.8 | +2.8 | Enhanced DNA repair |

Note: This table provides an example of expected changes in gene expression. Genes should be selected based on known mechanisms of nucleoside analog resistance.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of this compound-resistant cancer cell lines using a stepwise dose-escalation method.[3][4]

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

This compound (powder or stock solution)

-

Cell culture flasks, plates, and other consumables

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Cryopreservation medium

Procedure:

-

Determine the initial IC50 of the parental cell line:

-

Plate cells at a predetermined density in 96-well plates.

-

Treat with a serial dilution of this compound for 72 hours.

-

Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[5]

-

-

Initiate resistance induction:

-

Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Maintain the cells in this medium, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.

-

-

Stepwise increase in this compound concentration:

-

Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[3]

-

Monitor the cells closely for signs of toxicity and proliferation.

-

Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each step. This process can take several months.[4]

-

-

Cryopreservation of intermediate cell populations:

-

At each successful adaptation to a higher drug concentration, it is highly recommended to cryopreserve a batch of cells. This creates a stock of cells at different stages of resistance development.

-

-

Establishment of a stable resistant cell line:

-

A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

-

Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the final concentration of this compound to ensure the stability of the resistant phenotype.

-

Protocol 2: Verification of this compound Resistance

Materials:

-

Parental and putative this compound-resistant cell lines

-

96-well plates

-

This compound

-

Cell viability assay kit

Procedure:

-

Comparative IC50 determination:

-

Plate both the parental and the resistant cells in 96-well plates at the same density.

-

Treat both cell lines with a range of this compound concentrations, including concentrations well above the parental IC50.

-

After 72 hours, perform a cell viability assay.

-

Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant line / IC50 of parental line). A significantly higher IC50 in the resistant line confirms the resistant phenotype.[3]

-

Protocol 3: Molecular Characterization of Resistance

A. Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

-

Parental and resistant cell pellets

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., TK1, UNG, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA extraction and cDNA synthesis:

-

Extract total RNA from both parental and resistant cell lines.

-

Synthesize cDNA from the extracted RNA.

-

-

qPCR:

-

Perform qPCR using primers for genes potentially involved in nucleoside analog resistance and a housekeeping gene for normalization.

-

Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression between the resistant and parental cells.

-

B. Western Blot for Protein Expression Analysis

Materials:

-

Parental and resistant cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes

-

Primary antibodies against proteins of interest (e.g., Thymidine Kinase 1, UNG, ABCG2)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Protein extraction and quantification:

-

Lyse cells and quantify the total protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

-

Visualizations

Caption: Workflow for Establishing this compound-Resistant Cell Lines.

References

- 1. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]

- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Ropidoxuridine in Glioblastoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Ropidoxuridine (IPdR), a radiation sensitizer, in preclinical glioblastoma xenograft models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in combination with radiation therapy.

Introduction to this compound

This compound (5-iodo-2-pyrimidinone-2'-deoxyribose, IPdR) is an orally administered prodrug of the thymidine analog 5-iodo-2'-deoxyuridine (IUdR).[1] Upon oral administration, this compound is converted to its active form, IUdR, which is then incorporated into the DNA of rapidly dividing cells, such as cancer cells, in place of thymidine. This incorporation of a heavier halogen atom into the DNA sensitizes the tumor cells to the effects of ionizing radiation, leading to enhanced DNA damage and tumor cell death.

Dosage and Administration in Glioblastoma Xenografts